Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
Description
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate (CAS: N/A; synonyms: Diethyl p-toluenesulfonyloxymethylphosphonate, DETP) is a phosphonate ester featuring a p-toluenesulfonyloxymethyl group attached to a diethyl phosphonate backbone. This compound is primarily utilized as an intermediate in synthesizing herbicides, fungicides, and nucleoside-based antiviral agents . Its structure combines the electron-withdrawing sulfonyl group with the phosphonate moiety, enhancing reactivity in nucleophilic substitution and coupling reactions.
Synthesis:
The compound is synthesized via sulfonylation of diethyl (hydroxymethyl)phosphonate using p-toluenesulfonyl chloride (TsCl) under basic conditions. The reaction typically employs dichloromethane or chloroform as solvents and DIPEA (N,N-diisopropylethylamine) as a base to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization, yielding the product as a white solid .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5PS/c1-4-16-18(13,17-5-2)10-19(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOEWHXHLPENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557919 | |
| Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60682-95-3 | |
| Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation to Form Diethyl Hydroxymethylphosphonate
- Reactants: Diethyl phosphite and paraformaldehyde.
- Catalysts and Additives: Inorganic bases such as sodium carbonate or potassium carbonate; phase transfer catalysts including quaternary ammonium salts (e.g., benzyltriethylammonium bromide, methyltrioctylammonium bromide) or polyethylene glycol derivatives.
- Solvent: Aqueous medium.
- Conditions:
- Dropwise addition of diethyl phosphite into the paraformaldehyde aqueous solution containing the base and catalyst.
- Temperature control during addition: typically between -5 °C and 20 °C.
- Dropwise addition time: 2 to 18 hours.
- Post-addition heating to 60–110 °C for 3 to 20 hours to complete condensation.
Example Parameters from Research:
| Parameter | Range/Value | Notes |
|---|---|---|
| Paraformaldehyde amount | ~1.2–1.3 mol | Stoichiometric with diethyl phosphite |
| Base (Na2CO3 or K2CO3) | ~0.65–1.12 mol | Slight excess to neutralize acidity |
| Phase transfer catalyst | 0.0005–0.03 mol per mol diethyl phosphite | Quaternary ammonium salt or PEG derivatives |
| Addition temperature | 0–16 °C | Maintained during dropwise addition |
| Heating temperature | 78–95 °C | For condensation step |
| Heating duration | 4–14 hours | To ensure complete reaction |
Esterification with p-Toluenesulfonyl Chloride
- Reactants: Diethyl hydroxymethylphosphonate and p-toluenesulfonyl chloride.
- Base: Triethylamine to neutralize HCl formed.
- Solvent: Methylene chloride (dichloromethane).
- Conditions:
- Cooling the hydroxymethylphosphonate solution to 0 °C before addition.
- Adding tosyl chloride in small portions over 2–16 hours at 5–15 °C.
- Stirring and warming to 20–60 °C for 3–16 hours to complete esterification.
- Post-reaction workup includes washing with water and quaternary ammonium salt solution, separation, and solvent removal.
- Purification by molecular distillation to achieve high purity.
Example Parameters from Research:
| Parameter | Range/Value | Notes |
|---|---|---|
| Tosyl chloride amount | ~1.3 mol | Slight excess to ensure complete reaction |
| Triethylamine amount | ~0.8 mol | To neutralize HCl |
| Addition temperature | 0–10 °C | Controlled to avoid side reactions |
| Esterification temperature | 26–48 °C | For reaction completion |
| Reaction time | 2–8 hours | Monitored by TLC or GC |
| Yield | 80–95% | High yield with optimized conditions |
| Purity | >98% | Confirmed by HPLC |
Step 1: Synthesis of Diethyl Hydroxymethylphosphonate
- Dissolve paraformaldehyde (e.g., 39 g, 1.3 mol) and sodium carbonate (e.g., 69 g, 0.65 mol) in water (approx. 1800 mL).
- Add phase transfer catalyst (e.g., benzyltriethylammonium bromide, 2.9 g).
- Cool the solution to 3–8 °C.
- Add diethyl phosphite (138 g, 1 mol) dropwise over 5 hours with stirring.
- Heat the mixture to 78 °C and maintain for 14 hours.
- Cool to below 5 °C.
Step 2: Esterification
- Add p-toluenesulfonyl chloride (247.6 g, 1.3 mol) in small portions at 5–10 °C over 3 hours.
- Heat to 48 °C and maintain for 3.5 hours.
- Cool to below 18 °C, allow phase separation.
- Separate organic layer, wash, and remove solvent.
- Purify by molecular distillation to obtain diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate with ~94% yield and >98% purity.
- The use of phase transfer catalysts significantly improves the efficiency and selectivity of the condensation step, reducing impurities and simplifying purification.
- Molecular distillation is an effective purification technique to achieve high purity of the final product.
- Reaction monitoring by TLC, GC, or HPLC is essential to ensure complete conversion and high product quality.
- The described methods avoid the use of highly toxic reagents and minimize waste generation, aligning with green chemistry principles.
- Alternative synthetic routes, such as direct alkylation of diethyl phosphite with chloromethyl tosylate, are less common due to lower yields and more complex operations.
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation | Diethyl phosphite + paraformaldehyde + base + PTC | 0–95 | 5–20 | N/A | N/A | Phase transfer catalyst critical |
| Esterification | Hydroxymethylphosphonate + tosyl chloride + triethylamine + DCM | 0–50 | 2–8 | 80–95 | >98 | Molecular distillation purification |
| Overall | Two-step process | Controlled | ~24 | 90+ | >98 | High reproducibility and scalability |
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Scientific Research Applications
Organic Synthesis
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate serves as a reagent in the synthesis of diverse organic compounds. Its phosphonate group allows it to participate in various chemical reactions, including oxidation, reduction, and substitution:
- Oxidation : The compound can be oxidized to form sulfone derivatives using agents such as hydrogen peroxide.
- Reduction : It can undergo reduction reactions to convert the sulfonyl group into a sulfide using lithium aluminum hydride.
- Substitution : The phosphonate group can engage in nucleophilic substitution reactions with alkoxides or amines under basic conditions.
Reaction Overview
| Reaction Type | Reaction Example | Common Reagents |
|---|---|---|
| Oxidation | This compound → Sulfone Derivative | Hydrogen Peroxide |
| Reduction | This compound → Sulfide | Lithium Aluminum Hydride |
| Substitution | This compound + Nucleophile → Substituted Product | Alkoxides, Amines |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in the development of pharmaceuticals. Notably, it has shown promise as an antiviral agent. Its mechanism of action involves interference with viral replication processes by inhibiting key enzymes essential for the lifecycle of certain viruses. This has been particularly noted in studies focusing on its efficacy against specific viral pathogens.
Case Study: Antiviral Activity
Research indicates that this compound mimics natural substrates involved in viral metabolism, enhancing its specificity and efficacy against viral targets. Interaction studies have demonstrated that it interacts with various biological targets, providing insights into its potential therapeutic applications.
Material Science
The compound is also explored for its applications in material science, particularly in the preparation of advanced materials with tailored properties. Its unique structural features contribute to the development of materials that may exhibit specific chemical or physical properties desirable for various applications.
Comparison with Structural Analogues
This compound shares structural similarities with several other compounds, each exhibiting unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl 4-Methylbenzylphosphonate | C₁₂H₁₉O₃P | Lacks sulfonyl group; primarily used as a pesticide |
| Diethoxyphosphoryl methyl 4-methylbenzenesulfonate | C₁₂H₁₉O₅PS | Contains ethoxy groups; different reactivity |
| Dimethyl 4-Methylbenzenesulfonylmethylphosphonate | C₁₂H₁₉O₄PS | Dimethyl substitution alters biological activity |
Mechanism of Action
The mechanism of action of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a nucleophile, participating in various biochemical pathways. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₁₂H₁₉O₆PS
- Molecular weight: 322.30 g/mol
- Density: 1.255 g/cm³
- Boiling point: 441.7°C at 760 mmHg
- Melting point: Not explicitly reported, but analogues range between 80–150°C .
Comparison with Structurally Similar Compounds
Phosphonate esters with aromatic substituents are widely studied for their biological activity, catalytic utility, and material applications. Below is a detailed comparison of DETP with key analogues:
Structural and Functional Group Variations
Physicochemical Properties
- Reactivity: DETP’s sulfonyl group enhances leaving-group ability, making it reactive in SN2 reactions. Methoxy and hydroxy substituents increase electron density, reducing electrophilicity but enhancing hydrogen-bonding interactions . Bromo and cyano groups improve stability and facilitate cross-coupling reactions .
Thermal Stability :
Research Findings and Data Tables
Table 2: Key Spectral Data
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| DETP | 1.30 (t, 6H), 4.09 (q, 4H), 7.42–7.37 (m, 2H) | 22.5 | 322.07 [M+H]⁺ |
| Diethyl 4-methoxybenzylphosphonate | 3.80 (s, 3H), 4.15 (q, 4H), 6.85 (d, 2H) | 18.7 | 258.12 [M+H]⁺ |
| Diethyl 4-cyanobenzylphosphonate | 4.10 (q, 4H), 7.65 (d, 2H), 7.50 (d, 2H) | 20.3 | 253.23 [M+H]⁺ |
Biological Activity
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉O₅PS and a molecular weight of 306.32 g/mol. The compound features a phosphonate group and a sulfonyl group attached to a methylbenzene moiety, which are critical for its biological activity.
The compound primarily exhibits antiviral properties , functioning through the inhibition of viral replication processes. It likely interferes with specific enzymes essential for viral life cycles, mimicking natural substrates involved in viral metabolism. This mechanism has been substantiated by various studies demonstrating its effectiveness against certain viral pathogens.
Biological Activity Overview
- Antiviral Activity : this compound has shown significant antiviral activity, particularly against RNA viruses. Its ability to inhibit viral replication makes it a candidate for further development as an antiviral agent.
- Cytotoxic Effects : Research indicates that this compound can exhibit cytotoxic effects on cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for therapeutic applications, potentially allowing for targeted cancer treatments .
- Interaction with Enzymes : The compound interacts with various biological targets, including enzymes involved in metabolic pathways related to viral infections and cancer cell proliferation. These interactions help elucidate its mechanism of action and potential therapeutic applications .
Antiviral Studies
A study focusing on the compound's antiviral properties highlighted its effectiveness against specific viral strains, demonstrating a clear dose-dependent relationship in inhibiting viral replication. The study reported an IC50 value (the concentration required to inhibit 50% of the virus) that supports its potential as an antiviral agent.
Cancer Cell Studies
In another investigation, this compound was found to inhibit the growth of various cancer cell lines without affecting normal cells at concentrations below 10 µM. This selectivity suggests a promising avenue for developing new cancer therapies that minimize damage to healthy tissues .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl 4-Methylbenzylphosphonate | C₁₂H₁₉O₃P | Lacks the sulfonyl group; used primarily as a pesticide |
| Diethoxyphosphoryl methyl 4-methylbenzenesulfonate | C₁₂H₁₉O₅PS | Contains ethoxy groups; exhibits different reactivity |
| Dimethyl 4-Methylbenzenesulfonylmethylphosphonate | C₁₂H₁₉O₄PS | Dimethyl substitution alters biological activity |
The presence of the sulfonyl group in this compound enhances its specificity and efficacy as an antiviral agent compared to its analogs.
Q & A
Basic: What are the optimized synthetic methodologies for regioselective preparation of diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate?
Methodological Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under click chemistry conditions. Key steps include:
- Reacting diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole.
- Using a 1:1 molar ratio of reactants in a THF/water mixture at 60°C for 12 hours.
- Employing sodium ascorbate as a reductant and CuSO₄·5H₂O as the catalyst.
This method achieves >90% yield with 1,4-regioselectivity, confirmed by ¹H/¹³C NMR and 2D correlation spectroscopy (HSQC, HMBC) .
Basic: How is ³¹P NMR spectroscopy utilized to confirm the phosphonate group in this compound?
Methodological Answer:
³¹P NMR provides a distinct chemical shift range for phosphonate moieties (typically δ 20–30 ppm). For this compound:
- Decouple ¹H to simplify the spectrum, revealing a singlet at δ ~25 ppm.
- Analyze coupling constants (e.g., ³Jₚₕₒₛₚₕₒᵣᵤₛ‑ₕʸᵈʳₒgₑₙ ≈ 10–15 Hz) in coupled spectra for structural confirmation.
- Compare with reference shifts for similar phosphonates (e.g., diethyl methylphosphonate at δ 24.5 ppm) .
Advanced: What crystallographic strategies resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:
- Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement.
- Optimize data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Validate bond lengths (e.g., P–O = 1.48–1.52 Å) and angles against similar phosphonate structures.
- Address twinning or disorder using the TWIN/BASF commands in SHELXL .
Advanced: How can environmental mobility and degradation pathways be predicted for this compound?
Methodological Answer:
- Soil Mobility: Estimate the organic carbon partition coefficient (Kₒc) via log Pₒwₜ values using EPI Suite. For phosphonates, Kₒc < 100 indicates high mobility.
- Hydrolysis: Conduct pH-dependent studies (pH 4–9) at 25°C, monitoring degradation via HPLC-MS.
- pKa Determination: Use potentiometric titration or computational tools (e.g., ACD/Labs) to identify protonation sites affecting environmental behavior .
Advanced: What toxicological protocols ensure safe handling in laboratory settings?
Methodological Answer:
- Genotoxicity: Perform bacterial reverse mutation (Ames test) and in vitro micronucleus assays per OECD 471/487 guidelines.
- Neurotoxicity Screening: Use structural analogs (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) to assess potential neurotoxic metabolites.
- Exposure Limits: Apply ALARA principles with LC-MS/MS monitoring of airborne particulates .
Advanced: How do hyphenated techniques enhance detection of trace phosphonate derivatives?
Methodological Answer:
- LIBS (Laser-Induced Breakdown Spectroscopy): Use dual-pulse LIBS with Nd:YAG lasers (1064 nm, 50 mJ/pulse) to detect phosphorus emission lines (e.g., 253.4 nm).
- HPLC-ICP-MS: Couple ion-pair chromatography with inductively coupled plasma MS for sub-ppb quantification of phosphorous species.
- GC-EI-MS: Derivatize with BSTFA for volatile phosphonate analysis, monitoring m/z 109 (PO₃⁻) .
Advanced: How are contradictions between spectral and crystallographic data resolved?
Methodological Answer:
- Complementary Techniques: Cross-validate NMR/IR data with SC-XRD bond lengths and angles.
- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to simulate NMR shifts and compare with experimental values.
- Dynamic Effects: Account for solution-phase conformers via variable-temperature NMR or NOESY .
Advanced: What methodologies identify impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/HRMS: Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. HRMS (Q-TOF) identifies sulfonate esters or hydrolyzed byproducts.
- Limits of Quantification (LOQ): Establish LOQ < 0.1% via calibration with spiked standards.
- ICH Guidelines: Follow Q3A(R2) for reporting thresholds (e.g., ≥0.05% for unknown impurities) .
Advanced: How is Design of Experiments (DoE) applied to optimize reaction conditions?
Methodological Answer:
- Factors: Vary catalyst loading (0.5–5 mol%), temperature (40–80°C), and solvent polarity (THF vs. DMF).
- Response Surface Methodology (RSM): Use a central composite design to maximize yield and regioselectivity.
- ANOVA Analysis: Identify significant factors (p < 0.05) and model interactions via Minitab or JMP .
Advanced: What analytical workflows characterize hydrolysis products under acidic/basic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
